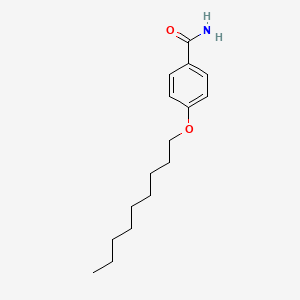

4-n-Nonyloxybenzamide

Description

4-n-Nonyloxybenzamide is a benzamide derivative characterized by a nonyloxy (-O-(CH₂)₈CH₃) substituent at the para position of the benzamide ring. The nonyloxy group, a long alkyl chain, likely enhances lipophilicity, influencing solubility, melting point, and intermolecular interactions compared to shorter-chain or polar substituents.

Properties

Molecular Formula |

C16H25NO2 |

|---|---|

Molecular Weight |

263.37 g/mol |

IUPAC Name |

4-nonoxybenzamide |

InChI |

InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3,(H2,17,18) |

InChI Key |

VLBLYHLLOUPDFU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOC1=CC=C(C=C1)C(=O)N |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

- 4-(Nonylamino)benzamide (C₁₆H₂₆N₂O) : This analog replaces the oxygen atom in the nonyloxy group with an amine (-NH-).

- 4-(Benzyloxy)-N-butylbenzamide (C₁₈H₂₁NO₂) : The benzyloxy group (-O-CH₂C₆H₅) introduces aromaticity and steric bulk, reducing conformational flexibility compared to the linear nonyloxy chain. The butylamide side chain further differentiates its hydrophobic interactions.

- 4-Bromo-N-(2-nitrophenyl)benzamide : The electron-withdrawing bromo and nitro groups significantly alter electronic properties, decreasing electron density on the aromatic ring. This contrasts with the electron-donating nonyloxy group, which may stabilize the benzamide ring through inductive effects.

Spectroscopic Properties

- IR Spectroscopy: The nonyloxy group would exhibit C-O-C stretching vibrations near 1250 cm⁻¹ , distinct from the N-H stretches (~3300 cm⁻¹) in amino analogs .

- NMR Spectroscopy: ¹H-NMR: Aromatic protons adjacent to the nonyloxy group would resonate downfield (δ ~7.5–8.0 ppm), while nonyl chain protons appear at δ 0.8–1.5 ppm . ¹³C-NMR: The carbonyl carbon (C=O) would resonate near δ 165–170 ppm, consistent with benzamide derivatives .

- Mass Spectrometry: Molecular ion peaks for 4-n-Nonyloxybenzamide (theoretical M.W. ~277.4 g/mol) would align with fragments observed in related compounds .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

*Predicted using fragment-based methods. †Estimated based on alkyl chain length effects.

Table 2: Spectroscopic Signatures

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.